molecular formula C21H19ClF2N4OS B2593345 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1216819-02-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2593345
CAS No.: 1216819-02-1
M. Wt: 448.92
InChI Key: GTLVDEITYUQESA-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including imidazole, fluorobenzothiazole, and fluorophenylacetamide, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves a multi-step process:

    Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole with a suitable alkyl halide, such as 3-chloropropylamine, under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Synthesis of the Benzothiazole Intermediate: The next step is the synthesis of the 4-fluorobenzo[d]thiazole derivative. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and a suitable oxidizing agent to form the benzothiazole ring.

    Coupling Reaction: The final step involves coupling the imidazole and benzothiazole intermediates with 2-(4-fluorophenyl)acetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the imidazole or benzothiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and benzothiazole pharmacophores.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the benzothiazole and fluorophenyl groups may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-N-(benzothiazol-2-yl)acetamide
  • N-(4-fluorophenyl)-N-(benzothiazol-2-yl)acetamide
  • N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is unique due to the presence of both fluorine atoms and the combination of imidazole and benzothiazole rings. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4OS.ClH/c22-16-7-5-15(6-8-16)13-19(28)27(11-2-10-26-12-9-24-14-26)21-25-20-17(23)3-1-4-18(20)29-21;/h1,3-9,12,14H,2,10-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVDEITYUQESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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